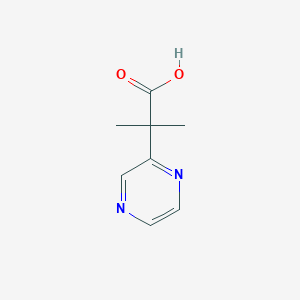

2-Methyl-2-(pyrazin-2-yl)propanoic acid

Description

Historical Context of Pyrazine (B50134) Derivatives in Medicinal Chemistry

The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in medicinal chemistry. wisdomlib.orgresearchgate.net Its derivatives have been the focus of extensive research, leading to the development of several essential medicines. nih.gov The history of pyrazine synthesis dates back to 1844, and since then, these compounds have been developed for a wide array of applications, including pharmaceuticals and fragrances. researchgate.net

Pyrazine-containing molecules exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. mdpi.comnih.gov This broad bioactivity is attributed to the unique electronic properties of the pyrazine ring and its ability to participate in various biological interactions. mdpi.com The World Health Organization's (WHO) Model List of Essential Medicines has included several pyrazine-based drugs, underscoring their therapeutic importance. nih.gov

Table 1: Examples of Marketed Drugs Containing a Pyrazine Moiety

| Drug Name | Therapeutic Class | Significance |

|---|---|---|

| Pyrazinamide (B1679903) | Antitubercular | A first-line medication for the treatment of tuberculosis. nih.gov |

| Bortezomib | Anticancer | A first-in-class proteasome inhibitor for treating multiple myeloma. nih.gov |

| Amiloride | Diuretic | A potassium-sparing diuretic used in the management of hypertension and congestive heart failure. nih.gov |

| Paritaprevir | Antiviral | A component of treatments for Hepatitis C. nih.gov |

| Clofazimine | Antimycobacterial | Used in the treatment of leprosy. nih.gov |

Significance of α-Substituted Propanoic Acid Scaffolds in Chemical Biology

The propanoic acid scaffold, particularly when substituted at the alpha (α) position, is another critical structural motif in chemical biology and drug design. These scaffolds are integral to the structure of many biologically active compounds, including a major class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens" (e.g., Ibuprofen, Naproxen).

The carboxylic acid group is a key functional group that can engage in hydrogen bonding and ionic interactions with biological targets like enzyme active sites and receptors. The substitution at the α-carbon allows for the introduction of various functional groups that can modulate the molecule's steric and electronic properties, thereby influencing its potency, selectivity, and pharmacokinetic profile. The α-substituted propanoic acid framework is considered a privileged structure because it provides a versatile and effective template for developing new therapeutic agents targeting a wide range of diseases. mdpi.com Research has shown that derivatives of propanoic acid are being investigated for numerous applications, including as anticancer and antimicrobial agents. mdpi.comontosight.ai

Overview of Structural Features and Synthetic Interest in 2-Methyl-2-(pyrazin-2-yl)propanoic Acid

The structure of this compound combines the key features of both a pyrazine derivative and an α-substituted propanoic acid. Its notable structural characteristics include:

A Pyrazine Ring: This nitrogen-containing heterocycle is electron-deficient and capable of acting as a hydrogen bond acceptor.

A Carboxylic Acid Group: This functional group is acidic and can act as a hydrogen bond donor and acceptor, often playing a crucial role in binding to biological targets.

A Quaternary α-Carbon: The presence of two methyl groups and a pyrazine ring on the α-carbon creates a sterically hindered center, which can influence the molecule's conformation and interaction with its environment.

The synthetic interest in this compound likely lies in its potential use as a building block for constructing more complex molecules. The carboxylic acid can be readily converted into other functional groups such as esters, amides, or hydrazides, providing a handle for further chemical modification. researchgate.net The pyrazine ring also offers sites for further functionalization. Given the diverse biological activities associated with both pyrazine and propanoic acid scaffolds, this hybrid molecule represents an attractive starting point for combinatorial chemistry and the development of new compound libraries for drug discovery.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1209049-55-7 fluorochem.co.uk |

| Molecular Formula | C₈H₁₀N₂O₂ fluorochem.co.uk |

| Molecular Weight | 166.18 g/mol chemscene.com |

| Canonical SMILES | CC(C)(C(=O)O)C1=CN=CC=N1 fluorochem.co.uk |

| InChI Key | JMVKNEOJHGEWGW-UHFFFAOYSA-N fluorochem.co.uk |

Research Gaps and Future Perspectives for Pyrazine-Propanoic Acid Conjugates

While the individual components of this compound are well-studied, there appears to be a research gap concerning the specific biological activities and applications of this particular conjugate and its close analogs. Much of the existing research focuses on pyrazine derivatives with different side chains or more complex propanoic acid derivatives.

Future research could be directed toward exploring the therapeutic potential of this and related pyrazine-propanoic acid conjugates. Recent studies have demonstrated the promise of novel pyrazine conjugates, for instance, in the development of antiviral agents against SARS-CoV-2. nih.gov This suggests that the combination of a pyrazine core with other functional moieties through linkers can lead to potent and selective bioactive compounds.

Key future perspectives include:

Synthesis of Derivatives: Synthesizing a library of derivatives by modifying the carboxylic acid group or substituting the pyrazine ring to explore structure-activity relationships (SAR).

Biological Screening: Screening these new compounds against a wide range of biological targets, including cancer cell lines, bacteria, viruses, and inflammatory pathway enzymes.

Computational Studies: Employing molecular modeling and QSAR studies to understand the interactions of these conjugates with biological targets and to guide the design of more potent analogs. nih.gov

The development of novel pyrazine-propanoic acid conjugates represents a promising avenue for discovering new therapeutic agents, leveraging the proven biological significance of both structural motifs.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-pyrazin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-5-9-3-4-10-6/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVKNEOJHGEWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Methyl 2 Pyrazin 2 Yl Propanoic Acid

Electrophilic Aromatic Substitution on the Pyrazine (B50134) Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions. Compared to benzene, pyrazines undergo electrophilic substitution with much greater difficulty, often requiring harsh reaction conditions and resulting in low yields. The nitrogen atoms withdraw electron density from the ring carbons, making them less susceptible to attack by electrophiles.

Furthermore, under acidic conditions, which are often employed for electrophilic aromatic substitution, the nitrogen atoms of the pyrazine ring can be protonated. This protonation further deactivates the ring by introducing a positive charge, which strongly repels incoming electrophiles.

Despite this general lack of reactivity, the introduction of strong electron-donating groups onto the pyrazine ring can facilitate electrophilic substitution. For instance, the nitration of pyrazine derivatives with electron-donating groups such as amino or methoxy (B1213986) groups has been reported to proceed under specific conditions. In the case of 2-Methyl-2-(pyrazin-2-yl)propanoic acid, the alkylpropanoic acid substituent is weakly electron-donating. However, this effect is generally insufficient to overcome the strong deactivating effect of the two ring nitrogen atoms.

Common electrophilic aromatic substitution reactions and their expected outcome with this compound are summarized in the table below, based on the general reactivity of pyrazines.

| Reaction | Reagents | Expected Outcome for this compound |

| Nitration | HNO₃/H₂SO₄ | Reaction is unlikely to proceed under standard conditions. Very harsh conditions might lead to decomposition. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Reaction is expected to be very slow or not occur. |

| Sulfonation | Fuming H₂SO₄ | Reaction is highly unlikely due to severe deactivation and potential for N-sulfonation. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | These reactions are generally not successful with pyrazine due to the deactivation of the ring and complexation of the Lewis acid catalyst with the nitrogen lone pairs. |

Nucleophilic Reactions at the Pyrazine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present on the ring. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms.

For this compound itself, direct nucleophilic substitution is not feasible as there is no suitable leaving group on the pyrazine ring. However, if a halogenated derivative, such as 2-Methyl-2-(halo-pyrazin-2-yl)propanoic acid, were used as a substrate, it would be expected to undergo SNAr reactions with various nucleophiles.

Common nucleophiles that could potentially react with a halogenated derivative of this compound include amines, alkoxides, and thiolates. For example, the displacement of a chloride from a 2-chloropyrazine (B57796) derivative by an amine is a known method for the synthesis of 2-aminopyrazine (B29847) derivatives.

The table below illustrates potential nucleophilic aromatic substitution reactions on a hypothetical chloro-substituted derivative.

| Nucleophile | Reagent Example | Expected Product |

| Amine | R-NH₂ | 2-Methyl-2-((amino)-pyrazin-2-yl)propanoic acid |

| Alkoxide | NaOR | 2-Methyl-2-((alkoxy)-pyrazin-2-yl)propanoic acid |

| Thiolate | NaSR | 2-Methyl-2-((alkylthio)-pyrazin-2-yl)propanoic acid |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a key

Derivatization for Combinatorial Library Synthesis

The structural backbone of this compound offers a valuable scaffold for the generation of combinatorial libraries, a key strategy in modern drug discovery and materials science. The presence of a reactive carboxylic acid group allows for a variety of chemical transformations, enabling the systematic and rapid synthesis of a large number of diverse derivatives. This approach, often referred to as diversity-oriented synthesis, leverages a common core to explore a wide chemical space, facilitating the identification of compounds with desired biological activities or material properties.

The primary point of diversification on the this compound molecule is the carboxylic acid functional group. This group can be readily converted into a range of other functional groups, most commonly amides and esters, through well-established synthetic methodologies suitable for high-throughput and parallel synthesis.

A prevalent strategy for the derivatization of pyrazine carboxylic acids involves the formation of amide bonds. rjpbcs.comresearchgate.net This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride, followed by the introduction of a diverse library of primary or secondary amines. orientjchem.orgnih.gov Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with amines. researchgate.net These reagents, such as propylphosphonic anhydride (B1165640) (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or dicyclohexylcarbodiimide (B1669883) (DCC), are well-suited for parallel synthesis formats. rjpbcs.comresearchgate.net

The general scheme for the synthesis of an amide library from this compound is depicted below:

Scheme 1: General reaction for the synthesis of an amide library from this compound using a diverse set of amines (R¹R²NH).

By employing a collection of structurally diverse amines, a library of amides with varying physicochemical properties can be generated. The selection of amines can be guided by factors such as molecular weight, lipophilicity, hydrogen bonding capacity, and the presence of additional functional groups to maximize the structural diversity of the resulting library.

The following interactive table illustrates a representative subset of a potential combinatorial amide library derived from this compound, showcasing the introduction of various amine building blocks.

| Amine Building Block | Derivative Name | Resulting R-Group Structure |

| Aniline | N-phenyl-2-methyl-2-(pyrazin-2-yl)propanamide | -NH-Ph |

| Benzylamine | N-benzyl-2-methyl-2-(pyrazin-2-yl)propanamide | -NH-CH₂-Ph |

| Morpholine | (2-Methyl-2-(pyrazin-2-yl)propanoyl)morpholine | -N(CH₂CH₂)₂O |

| Piperidine | (2-Methyl-2-(pyrazin-2-yl)propanoyl)piperidine | -N(CH₂)₅ |

| 4-Fluoroaniline | N-(4-fluorophenyl)-2-methyl-2-(pyrazin-2-yl)propanamide | -NH-C₆H₄-F |

| Cyclohexylamine | N-cyclohexyl-2-methyl-2-(pyrazin-2-yl)propanamide | -NH-C₆H₁₁ |

Similarly, an ester library can be synthesized by reacting the activated carboxylic acid with a diverse panel of alcohols. Yamaguchi esterification provides a mild and efficient method for this transformation, involving the formation of a mixed anhydride. researchgate.net

These derivatization strategies underscore the utility of this compound as a versatile starting material for the construction of combinatorial libraries, which are instrumental in the exploration of structure-activity relationships (SAR) and the discovery of novel chemical entities. nih.gov

Advanced Analytical Characterization Techniques for 2 Methyl 2 Pyrazin 2 Yl Propanoic Acid

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Methyl-2-(pyrazin-2-yl)propanoic acid, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the different chemical environments of the protons. The three protons on the pyrazine (B50134) ring are chemically non-equivalent and would appear in the downfield aromatic region, typically between 8.5 and 8.7 ppm, with characteristic doublet and triplet splitting patterns due to spin-spin coupling. The six protons of the two equivalent methyl groups would appear as a sharp singlet in the upfield region, likely around 1.6 ppm. The acidic proton of the carboxyl group would be observed as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm, the position of which can be sensitive to solvent and concentration. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum would reveal all eight carbon atoms in the molecule. The carboxyl carbon is expected to have the most downfield shift, typically in the range of 175-185 ppm. The carbons of the pyrazine ring would appear in the aromatic region (approximately 140-155 ppm). imist.ma The quaternary carbon attached to the pyrazine ring, the two methyl groups, and the carboxyl group would have a chemical shift around 45-55 ppm. Finally, the two equivalent methyl carbons would show a signal in the upfield region, typically around 25 ppm. docbrown.info

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | >10 | Broad Singlet | -COOH | ~178 |

| Pyrazine H-3/H-5/H-6 | 8.5 - 8.7 | Multiplets | Pyrazine C-2 | ~155 |

| 2 x -CH₃ | ~1.6 | Singlet | Pyrazine C-3/C-5/C-6 | 142-146 |

| Quaternary C | ~50 | |||

| 2 x -CH₃ | ~25 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, typically producing a protonated molecular ion [M+H]⁺ in positive ion mode. nih.gov

For this compound (C₈H₁₀N₂O₂), the theoretical exact mass of the neutral molecule is 166.0742 g/mol . HRMS would be used to measure the mass of the protonated ion [C₈H₁₁N₂O₂]⁺ with high precision (typically to within 5 ppm), allowing for the unambiguous confirmation of its elemental formula.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Key fragmentation pathways for the [M+H]⁺ ion would likely include the neutral loss of formic acid (HCOOH, 46.0055 Da) or the loss of CO₂ (44.00 Da) followed by the loss of a methyl radical. Fragmentation of the pyrazine ring itself could also be observed. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by absorptions corresponding to the carboxylic acid and the pyrazine ring.

The most prominent feature for the carboxylic acid is a very broad O-H stretching band appearing from 2500 to 3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxyl group is expected to be a strong, sharp band around 1700-1725 cm⁻¹. libretexts.orghilarispublisher.com The pyrazine moiety would exhibit aromatic C-H stretching vibrations just above 3000 cm⁻¹, C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region, and various C-H bending vibrations. researchgate.netresearchgate.net

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3010-3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850-2990 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Pyrazine Ring | C=N, C=C Stretch | 1400-1600 | Medium-Strong |

| Aliphatic C-H | C-H Bend | 1370-1470 | Medium |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Carboxylic Acid | O-H Bend | 910-950 | Broad, Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring is the primary chromophore in this compound. Pyrazine itself is known to exhibit two distinct absorption bands in the UV region. montana.edu These correspond to a weak n→π* transition, often observed as a structured band around 320-330 nm, and a much stronger π→π* transition at a shorter wavelength, typically around 260-270 nm. montana.edunist.gov The presence of alkyl and carboxylic acid substituents on the pyrazine ring may cause slight shifts (solvatochromic or bathochromic) in the positions of these absorption maxima. acs.org

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the pyrazine ring. nih.gov Symmetric ring "breathing" modes of the pyrazine ring, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum, appearing around 1015-1020 cm⁻¹. nih.govresearchgate.net Other characteristic pyrazine ring deformations and C-H bending modes would also be observable. researchgate.netresearchgate.net The C=O stretch of the carboxylic acid is also Raman active, though typically less intense than in the IR spectrum. cdnsciencepub.comias.ac.in

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the standard approach. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. sielc.comnih.gov

A typical method would utilize a gradient elution, starting with a high percentage of water (often buffered with an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained) and gradually increasing the percentage of an organic solvent like acetonitrile or methanol. Detection would likely be performed using a UV detector set to one of the absorption maxima of the pyrazine ring (e.g., ~265 nm), providing high sensitivity. sielc.com This method would effectively separate the target compound from potential impurities, with purity typically assessed by the area percentage of the main peak. oup.comnih.gov

Exemplary HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. pensoft.net Reversed-phase (RP) HPLC is particularly well-suited for this purpose, offering robust methods for purity assessment and stability studies. pensoft.netresearchgate.net

Detailed research on analogous compounds, such as other pyrazine carboxylic acids and 2-methylpropanoic acid derivatives, provides a framework for method development. sielc.comsielc.com A typical RP-HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. pensoft.netresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.comsielc.com For Mass Spectrometry (MS) compatibility, volatile buffers such as formic acid are used in place of non-volatile ones like phosphoric acid. sielc.comsielc.com Isocratic elution with a constant mobile phase composition is often sufficient for routine analysis. pensoft.netsielc.com Detection is commonly performed using a UV/VIS detector, with the wavelength set to an absorption maximum for the pyrazine ring, such as 225 nm or 275 nm. pensoft.netsielc.com

These HPLC methods are crucial for determining the presence of process-related impurities and degradation products, ensuring the quality and stability of the compound. pensoft.netresearchgate.net

Table 1: Representative HPLC Conditions for the Analysis of Pyrazine and Propanoic Acid Derivatives

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. It is frequently employed to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, and determine the purity of a substance. nih.gov

For the analysis of this compound, silica gel plates (GF254) are typically used as the stationary phase. nih.gov The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of eluent depends on the polarity of the compound. Visualization of the separated spots can be achieved under UV light, especially since the pyrazine ring is UV-active. nih.gov TLC is a valuable tool in the synthetic process of pyrazine derivatives to quickly assess the conversion of starting materials to products. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a dominant and preferred technique for the separation of enantiomers, particularly within the pharmaceutical industry. europeanpharmaceuticalreview.comresearchgate.net

SFC offers significant advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and lower environmental impact. chromatographyonline.comchromatographyonline.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. researchgate.netnih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates without sacrificing chromatographic efficiency. researchgate.net

To achieve chiral separation, a chiral stationary phase (CSP) is required. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are the most versatile and widely used for this purpose. europeanpharmaceuticalreview.comnih.gov The separation is fine-tuned by adding a small percentage of an organic solvent (modifier), such as methanol or ethanol, to the CO₂ mobile phase. nih.gov Furthermore, small amounts of additives (e.g., basic or acidic) can be introduced to the modifier to improve peak shape and enantioselectivity. europeanpharmaceuticalreview.comchromatographyonline.com The ability to easily couple SFC with mass spectrometry (SFC-MS) makes it a powerful tool for chiral analysis in various matrices. researchgate.netnih.gov

**Table 3: Key Parameters in Chiral SFC Method Development**

```html

Mentioned Compounds

Table 5: List of Chemical Compounds

Structure Activity Relationship Sar and Mechanistic Investigations for 2 Methyl 2 Pyrazin 2 Yl Propanoic Acid and Its Analogs

Exploration of the Pyrazine (B50134) Ring System's Contribution to Bioactivity

The pyrazine ring, a nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry due to its ability to participate in various non-covalent interactions that are crucial for biological activity. nih.govgrafiati.com Its role in the bioactivity of 2-Methyl-2-(pyrazin-2-yl)propanoic acid and its analogs is multifaceted, primarily stemming from its electronic properties and hydrogen bonding capacity. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, allowing for critical interactions with amino acid residues such as Serine and Aspartate in the active sites of enzymes or the binding pockets of receptors. nih.gov

In the context of kinase inhibition, a prominent activity for pyrazine-containing molecules, the pyrazine motif often serves as an ATP-competitive hinge-binder. nih.gov For instance, the imidazopyrazine motif in the BTK inhibitor Acalabrutinib interacts with Glu475 and Met447 through hydrogen bonding. nih.gov This ability to anchor the molecule in the ATP binding pocket is a key determinant of inhibitory potency. nih.gov Furthermore, the aromatic nature of the pyrazine ring allows for hydrophobic and π-stacking interactions with aromatic residues in a binding site, further stabilizing the ligand-protein complex. Substitutions on the pyrazine ring can modulate these interactions, influencing both potency and selectivity. nih.gov Studies on pyrazinoic acid analogs have shown that substitutions at the 3, 5, and 6 positions of the ring can significantly alter antimycobacterial activity, with alkylamino groups leading to a 5- to 10-fold increase in potency compared to the parent compound. nih.gov

Role of the α,α-Disubstituted Propanoic Acid Moiety in Molecular Recognition

The α,α-disubstituted propanoic acid moiety is a critical pharmacophoric element that dictates both the binding mode and selectivity of the molecule. The carboxylic acid group is a key interaction point, capable of forming strong hydrogen bonds or ionic interactions with positively charged residues like arginine or lysine in a target protein. benthamscience.comresearchgate.net Its most significant role, however, is often as a zinc-binding group (ZBG) in metalloenzymes. benthamscience.comresearchgate.net

In enzymes such as Matrix Metalloproteinases (MMPs), the carboxylate group can coordinate with the catalytic zinc ion in the active site, which is essential for inhibition. benthamscience.comresearchgate.net While carboxylates are generally weaker zinc binders than hydroxamates, they often confer better oral bioavailability and metabolic stability. benthamscience.comresearchgate.net The loss in binding affinity from using a carboxylate can be compensated by optimizing other interactions within the active site. benthamscience.com

Stereochemical Impact on Biological Activity

Chirality plays a pivotal role in the biological activity of pharmaceuticals, as drug targets like enzymes and receptors are themselves chiral. nih.govresearchgate.netnih.gov The presence of a chiral center at the α-carbon of the propanoic acid moiety (when the two substituents are different) in analogs of this compound means that its enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties. researchgate.netmdpi.com Often, only one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or contribute to side effects. researchgate.net

This principle is clearly demonstrated in related chemical series. For a series of novel pyridine-2-propanoic acids designed as dual PPARα/γ agonists, the (S)-enantiomer of a lead compound was specifically selected for further development based on superior efficacy and pharmacokinetic parameters compared to its (R)-enantiomer. nih.gov Similarly, studies on 3-Br-acivicin isomers revealed that only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.govnih.gov This selectivity was attributed to stereoselective uptake by amino acid transport systems. nih.govnih.gov Therefore, the specific three-dimensional arrangement of substituents around the chiral center of this compound or its analogs is critical for optimal interaction with its biological target.

Mechanistic Studies of Biological Activities in Preclinical In Vitro Models

c-Abl Kinase Inhibition: The pyrazine scaffold is a core component of many approved and investigational kinase inhibitors. nih.gov The oncoprotein BCR-ABL, a tyrosine kinase central to chronic myeloid leukemia (CML), is a key target. mdpi.com Pyrazine-containing compounds can act as ATP-competitive inhibitors, binding to the catalytic domain of the BCR-ABL protein and preventing the phosphorylation of downstream substrates, thereby inhibiting cancer cell proliferation. mdpi.com For example, Radotinib, a pyrazine-pyrimidin-2-yl derivative, exhibits an IC₅₀ of 34 nM against the wild-type BCR-ABL kinase. nih.gov The mechanism involves the pyrazine ring forming hydrogen bonds within the kinase hinge region, mimicking the binding of the adenine portion of ATP. nih.gov

Matrix Metalloproteinase (MMP) Inhibition: MMPs are zinc-dependent endopeptidases involved in tissue remodeling, and their overexpression is linked to diseases like cancer and arthritis. benthamscience.comnih.gov A primary mechanism for inhibition involves a zinc-binding group on the inhibitor coordinating with the catalytic Zn²⁺ ion in the MMP active site. researchgate.net The carboxylic acid moiety of this compound can serve this function. benthamscience.comresearchgate.net The rest of the molecule can then occupy specific subsites (e.g., S1', S2') within the enzyme's active site, conferring potency and selectivity for specific MMP isoforms. benthamscience.com

hTS Allosteric Inhibition: Human thymidylate synthase (hTS) is a crucial enzyme in DNA synthesis and a target for chemotherapy. While direct evidence for this compound is not available, allosteric inhibition represents a potential mechanism. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This mechanism can offer greater selectivity compared to active-site inhibitors.

Table 1: Examples of Enzyme Inhibition by Pyrazine Analogs This table presents data for analogous compounds to illustrate potential inhibitory activities.

| Compound Class | Target Enzyme | Mechanism | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyrazine-pyrimidin-2-yl Derivative (Radotinib) | BCR-ABL Kinase | ATP-Competitive Inhibition | 34 nM | nih.gov |

| Carboxylate-Containing Inhibitors | Matrix Metalloproteinases (MMPs) | Zinc-Binding Group | Varies by compound and MMP subtype | benthamscience.comresearchgate.net |

PPARα/γ Agonists: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. nih.gov Ligands for PPARs, such as fibrates, are used to treat hyperlipidemia. nih.gov A series of pyridine-2-propanoic acids, structurally analogous to the subject compound, were identified as potent dual agonists for PPARα and PPARγ. nih.gov The mechanism involves the ligand binding to the ligand-binding domain (LBD) of the PPAR, inducing a conformational change that promotes the recruitment of coactivator proteins and initiates the transcription of target genes involved in energy metabolism. nih.gov The carboxylic acid head group typically interacts with key residues in the LBD, while the heterocyclic ring occupies a hydrophobic pocket. nih.govnih.gov

Ionotropic Glutamate Receptors: Ionotropic glutamate receptors (iGluRs), including NMDA and AMPA receptors, are ligand-gated ion channels that mediate fast excitatory synaptic transmission in the central nervous system. nih.goved.ac.uk These receptors are complex tetrameric structures with multiple allosteric binding sites. nih.govacs.org Small molecules can act as positive or negative allosteric modulators, binding to sites distinct from the glutamate binding site to enhance or reduce receptor activity. acs.orgmdpi.com While direct evidence linking this compound to iGluRs is limited, its structural features could potentially allow it to modulate receptor function by interacting with one of these allosteric sites. acs.orgnih.gov

Table 2: Receptor Activity of Propanoic Acid Analogs This table presents data for analogous compounds to illustrate potential receptor activities.

| Compound Class | Target Receptor | Mechanism | Reported Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| Pyridine-2-propanoic Acids | PPARα | Agonist | 0.019 µM (for lead compound) | nih.gov |

| Pyridine-2-propanoic Acids | PPARγ | Agonist | 0.13 µM (for lead compound) | nih.gov |

Certain activated heterocyclic compounds, including some pyrazine derivatives, can act as electrophiles and react with nucleophilic biological thiols, such as the cysteine residues in proteins or the small molecule antioxidant glutathione (GSH). nih.govnih.gov This interaction typically occurs via a covalent mechanism, such as a Michael addition or a nucleophilic aromatic substitution (SNAr). nih.gov Such reactions can lead to the irreversible inactivation of target enzymes by modifying a critical cysteine residue in the active site. nih.gov The reactivity of the pyrazine ring can be tuned by the presence of electron-withdrawing groups. In vitro assays using GSH can be employed to determine the thiol reactivity profile of a compound, providing insight into its potential for forming covalent adducts with proteins in a cellular environment. nih.govnih.gov

In Vitro Anti-Proliferative and Cytostatic Effects on Cancer Cell Lines

Derivatives of pyrazine and related heterocyclic structures have demonstrated notable anti-proliferative and cytostatic effects across a range of human cancer cell lines. Structure-activity relationship (SAR) studies have identified key structural features that contribute to their cytotoxic potential.

A novel series of 1,4-pyrazine-containing compounds were identified as inhibitors of p300/CBP histone acetyltransferases (HAT), a potential drug target in oncology. tmc.edutmc.edu Screening and subsequent SAR studies led to the development of potent inhibitors, with one compound exhibiting an IC50 value as low as 1.4 μM. tmc.edutmc.edu This lead compound was found to be a competitive inhibitor against the substrate histone and showed high selectivity for p300 and CBP over other human HATs. tmc.edutmc.edu In cellular assays, it inhibited the acetylation of several histone lysine residues and demonstrated strong anti-proliferative activity against a panel of solid and blood cancer cells, with EC50 values ranging from 1.2 to 8.7 μM. tmc.edu

Similarly, studies on imidazo[1,2-a]pyrazine derivatives have explored their anticancer properties. For instance, a pyrazine-containing compound (compound 20) exhibited moderate activity against the HT-29 colon cancer cell line with an IC50 of 66.40 ± 28.31 μM. researchgate.net This suggests that the pyrazine moiety, in combination with other structural features, can enhance interactions with cancer targets. researchgate.net

Other related heterocyclic structures, such as pyrazolo[1,5-a]pyrimidines, have also been evaluated as anti-proliferative agents. nih.gov Certain analogs showed potent activity against various cancer cell lines. For example, one compound displayed promising activity against the MCF-7 breast cancer cell line (IC50 = 3.0 μM) and the MDA-MB231 breast cancer cell line (IC50 = 4.32 μM), comparing favorably with the standard drug doxorubicin. nih.gov Another analog was particularly effective against the HeLa cervical cancer cell line, with an IC50 of 7.8 μM. nih.gov

The anti-proliferative activity of organotin(IV) carboxylates derived from propanoic acid has also been investigated. While the ligand precursors themselves were inactive, their triphenyltin(IV) compounds showed significant cytotoxicity against human prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancer cell lines, with IC50 values ranging from 0.100 to 0.758 µM. nih.gov

| Compound/Analog Class | Cancer Cell Line | Activity (IC50/EC50) |

|---|---|---|

| 1,4-Pyrazine-containing HAT Inhibitor | Various solid and blood cancer cells | EC50: 1.2 - 8.7 µM tmc.edu |

| Imidazo[1,2-a]pyrazine derivative (Compound 20) | HT-29 (Colon) | IC50: 66.40 ± 28.31 μM researchgate.net |

| Pyrazolo[1,5-a]pyrimidine analog (Compound 11i) | MCF-7 (Breast) | IC50: 3.0 µM nih.gov |

| MDA-MB231 (Breast) | IC50: 4.32 µM nih.gov | |

| Pyrazolo[1,5-a]pyrimidine analog (Compound 16b) | HeLa (Cervical) | IC50: 7.8 µM nih.gov |

| Triphenyltin(IV) Propanoic Acid Derivatives | PC-3 (Prostate) | IC50: 0.100 - 0.758 µM nih.gov |

| HT-29 (Colorectal) | IC50: 0.100 - 0.758 µM nih.gov | |

| MCF-7 (Breast) | IC50: 0.100 - 0.758 µM nih.gov | |

| HepG2 (Hepatocellular) | IC50: 0.100 - 0.758 µM nih.gov |

In Vitro Anti-Inflammatory Pathways and Cytokine Modulation

Analogs of this compound, particularly those containing a propionic acid moiety or a pyrrole core, have been investigated for their anti-inflammatory effects and ability to modulate cytokine production. These studies highlight the potential for these compounds to target key mediators of inflammation.

A pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been shown to possess potent anti-inflammatory and immunomodulatory properties. mdpi.comnih.govresearchgate.net In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.gov Concurrently, it led to a significant increase in the anti-inflammatory cytokine TGF-β1, while levels of IL-10 remained unaffected. nih.gov This selective modulation of cytokine profiles suggests a targeted immunomodulatory mechanism beyond the traditional inhibition of prostaglandin synthesis. mdpi.comnih.gov

The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including aryl propionic acid derivatives, involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.com These enzymes are crucial for the conversion of arachidonic acid into inflammatory mediators like prostaglandins. mdpi.com Some synthetic methyl salicylate derivatives bearing a piperazine moiety have also demonstrated significant anti-inflammatory activity. mdpi.com One lead compound was found to significantly inhibit the release of LPS-induced interleukin-6 (IL-6) and TNF-α in RAW264.7 macrophages in a dose-dependent manner and attenuate the LPS-induced up-regulation of COX-2. mdpi.com

Furthermore, pyrrolo[2,3-d]pyrimidone nucleosides have been evaluated for their ability to modulate cytokine responses in human T cells. nih.gov Certain analogs induced a substantial enhancement of Type 2 cytokines, such as IL-4, while simultaneously suppressing Type 1 cytokines, including IFN-γ, IL-2, and TNF-α. nih.gov For instance, one compound dramatically enhanced IL-4 levels by over 200% and significantly suppressed IFN-γ (42%), IL-2 (54%), and TNF-α (55%). nih.gov This indicates a capacity to shift the immune response, which could be beneficial in diseases characterized by dominant Type 1 cytokine profiles. nih.gov

| Compound/Analog Class | Model System | Effect on Pro-Inflammatory Cytokines | Effect on Anti-Inflammatory Cytokines |

|---|---|---|---|

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation | Decreased TNF-α nih.gov | Increased TGF-β1 nih.gov |

| - | No effect on IL-10 nih.gov | ||

| Methyl salicylate derivative with piperazine | LPS-stimulated RAW264.7 macrophages | Decreased IL-6 and TNF-α mdpi.com | - |

| Pyrrolo[2,3-d]pyrimidone nucleoside analog | Activated human T cells | Decreased IFN-γ, IL-2, TNF-α nih.gov | Increased IL-4, IL-5 nih.gov |

In Vitro Antimicrobial and Antifungal Activity

Derivatives of pyrazine-2-carboxylic acid have been extensively studied for their antimicrobial and antifungal properties, demonstrating a broad spectrum of activity against various pathogens.

A series of salicylanilide pyrazine-2-carboxylates showed significant antibacterial activity, particularly against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.98 μmol/L. nih.gov These compounds also exhibited activity against fungal strains, especially moulds, with MICs from 1.95 μmol/L. nih.gov Similarly, novel pyrazine-2-carboxylic acid derivatives coupled with piperazines displayed good antimicrobial activity against clinical isolates of E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com One compound was particularly effective against C. albicans with a MIC of 3.125 µg/mL, while others showed good activity against the gram-negative bacterium P. aeruginosa with MICs of 25 µg/mL. rjpbcs.comresearchgate.net

Amides of substituted pyrazine-2-carboxylic acids have also been evaluated. nih.gov The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity against Mycobacterium tuberculosis, with 72% inhibition. nih.gov However, the in vitro antifungal effects of some of these amides against other fungal strains were found to be poor. nih.gov

Propionic acid and its derivatives are also known for their antimicrobial effects. mdpi.com Studies on various propionic acid derivatives have shown activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. arabjchem.orgresearchgate.net One study identified a derivative as the most active antifungal agent against both C. albicans and A. niger. arabjchem.org

| Compound Class | Microorganism | Activity (MIC) |

|---|---|---|

| Salicylanilide pyrazine-2-carboxylates | Gram-positive bacteria (inc. MRSA) | ≥ 0.98 μmol/L nih.gov |

| Mould strains | ≥ 1.95 μmol/L nih.gov | |

| Pyrazine-2-carboxylic acid-piperazine derivatives | C. albicans | 3.125 µg/mL rjpbcs.com |

| E. coli | 50 µg/mL rjpbcs.com | |

| P. aeruginosa | 25 µg/mL rjpbcs.com | |

| Amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 72% inhibition nih.gov |

| Propionic acid derivative | C. albicans & A. niger | pMICca and pMICan = 1.93 arabjchem.org |

Computational Chemistry and Molecular Modeling of 2 Methyl 2 Pyrazin 2 Yl Propanoic Acid

Molecular Docking Simulations for Ligand-Protein Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net For 2-Methyl-2-(pyrazin-2-yl)propanoic acid, docking simulations would be performed against a specific protein target to predict its binding affinity and interaction patterns.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples numerous possible conformations and orientations of the ligand within the protein's binding site, scoring each "pose" based on a scoring function. This function estimates the binding affinity, typically expressed in kcal/mol, with more negative scores indicating stronger predicted binding.

The results of a docking study would reveal the most probable binding mode. This includes detailed information on the non-covalent interactions that stabilize the protein-ligand complex, such as:

Hydrogen Bonds: Likely formed between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Arginine, Lysine, Serine) or between the pyrazine (B50134) nitrogens and hydrogen bond donor residues.

Hydrophobic Interactions: The methyl groups and parts of the pyrazine ring could form hydrophobic contacts with nonpolar residues like Leucine, Valine, and Isoleucine in the binding pocket.

Pi-Pi Stacking: The aromatic pyrazine ring could engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Such analyses have been performed on numerous pyrazine-containing compounds to rationalize their biological activity against various targets, including enzymes and receptors. jetir.orgsemanticscholar.org

Table 2: Example of a Molecular Docking Results Table

| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type(s) |

| This compound | Example Kinase (XXXX) | -8.5 | LYS 72, GLU 91 | Hydrogen Bond |

| This compound | Example Kinase (XXXX) | PHE 168 | π-π Stacking | |

| This compound | Example Kinase (XXXX) | LEU 25, VAL 33 | Hydrophobic |

Note: This table is a hypothetical representation of docking results for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex, obtained from docking, would be performed to assess its stability and to refine the understanding of the binding interactions in a more realistic, solvated environment. nih.govtandfonline.com

The Root Mean Square Deviation (RMSD) is a key metric used to evaluate the stability of the complex during the simulation. It measures the average deviation of the protein's backbone atoms (or the ligand's heavy atoms) from their initial positions over time. A stable RMSD plot that reaches a plateau suggests that the complex has equilibrated and remains in a stable conformation. A low and steady RMSD value for the ligand indicates that it remains firmly bound within the protein's active site.

The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue of the protein. It measures the fluctuation of each residue around its average position during the simulation. High RMSF values indicate flexible regions of the protein, often corresponding to loops or the N- and C-termini. Low RMSF values signify more rigid regions, such as alpha-helices and beta-sheets. Analyzing the RMSF of the binding site residues can reveal how the ligand's presence affects the protein's local dynamics.

MD simulations can be used to calculate the binding free energy of a ligand to a protein, providing a more accurate estimation than docking scores alone. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach. It calculates the free energy by combining molecular mechanics energy terms (van der Waals and electrostatic interactions) with solvation free energies (polar and nonpolar contributions) calculated from snapshots taken from the MD trajectory. This provides a quantitative measure of the binding strength.

Table 3: Hypothetical MM/GBSA Binding Free Energy Calculation

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.2 |

| Electrostatic Energy (ΔE_ele) | -20.8 |

| Polar Solvation Energy (ΔG_pol) | +38.5 |

| Nonpolar Solvation Energy (ΔG_np) | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -32.6 |

Note: This table presents a hypothetical breakdown of binding free energy components.

A detailed analysis of the MD trajectory allows for the monitoring of specific protein-ligand contacts over time. This includes tracking the percentage of the simulation time that specific hydrogen bonds are maintained, providing a measure of their stability. It can also map out persistent hydrophobic interactions and identify water molecules that mediate interactions between the ligand and protein (water bridges). This dynamic view of interactions is more comprehensive than the static picture from molecular docking and can reveal key interactions that are critical for stable binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazine derivatives, QSAR studies are instrumental in predicting the biological activities of novel molecules and understanding the structural features essential for their therapeutic effects.

Various QSAR methodologies have been applied to compounds containing the pyrazine scaffold to predict a range of biological activities, from antiproliferative effects to enzyme inhibition. researchgate.netsemanticscholar.org These studies typically involve calculating a set of molecular descriptors that quantify different aspects of a molecule's physicochemical properties. Common descriptors include electronic properties (e.g., NBO charges, dipole moments, electron affinities), steric properties, and heats of formation. researchgate.netsemanticscholar.org

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are frequently employed to build the QSAR models. semanticscholar.org For instance, a study on pyrazine derivatives as antiproliferative agents demonstrated that an ANN model could be more significant than an MLR model in correlating structure with activity. researchgate.netsemanticscholar.org Three-dimensional QSAR (3D-QSAR) approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also used. These methods analyze the steric and electrostatic fields around the molecules to determine their influence on biological activity. researchgate.net A 3D-QSAR analysis of 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed that steric and hydrophobic interactions were significant contributing factors to their enhanced activity. scienceopen.com

The predictive power of these models is rigorously validated using statistical metrics. The conventional correlation coefficient (r²) and the predictive correlation coefficient (q²) are key indicators of a model's quality. For example, a Gaussian-based 3D-QSAR model for BTK inhibitors showed a q² of 0.67 and an r² of 0.93, indicating a statistically valid and predictive model. scienceopen.com The insights gained from these models, often visualized through contour maps, guide the rational design of new derivatives with improved potency. scienceopen.com

| QSAR Model Type | Statistical Method | Predicted Biological Activity | Key Statistical Parameters | Reference |

| 2D-QSAR | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | Antiproliferative | High correlation between experimental and predicted values | researchgate.netsemanticscholar.org |

| 3D-QSAR (Gaussian-based) | Target-based alignment | Bruton's tyrosine kinase (BTK) inhibition | q² = 0.67, r² = 0.93 | scienceopen.com |

| 3D-QSAR (Field-based) | Target-based alignment | Bruton's tyrosine kinase (BTK) inhibition | q² = 0.60, r² = 0.92 | scienceopen.com |

| 3D-QSPR | CoMFA, CoMSIA | Olfactive Thresholds | CoMFA: r²CV = 0.605, r² = 0.788, r²test = 0.542 | researchgate.net |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is fundamental in the early stages of drug discovery for identifying novel lead compounds. For the pyrazine class of molecules, virtual screening has been effectively used to discover potential inhibitors for various therapeutic targets.

The process often begins with the development of a pharmacophore model, which captures the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore can be generated based on the structure of a known active ligand or the target's binding site. In studies involving pyrazine derivatives, pharmacophores derived from 3D-QSAR models have been utilized for virtual screening campaigns. researchgate.netbibliomed.org

Large compound databases, such as the ZINC database, are then screened using the pharmacophore model to filter for molecules that match the required features. researchgate.netbibliomed.org For example, a pharmacophore generated from 3-(pyrazin-2-yl)-1H-indazole derivatives was used to screen the ZINC database to find potential inhibitors of PIM-1 kinase, a target in cancer therapy. researchgate.netbibliomed.org This screening identified several promising hits.

Following the initial filtering, molecular docking is commonly employed to predict the binding orientation and affinity of the identified hits within the target's active site. researchgate.net This step helps to refine the list of potential candidates and prioritize them for experimental testing. Docking studies on virtually screened pyrazine derivatives have revealed key molecular interactions, such as the formation of hydrogen bonds with specific amino acid residues (e.g., Glu171, Glu121, Lys67) in the PIM-1 kinase active site. researchgate.netbibliomed.org This detailed understanding of ligand-receptor interactions is crucial for the subsequent process of lead optimization. Through such a hierarchical virtual screening workflow, compounds like ZINC73096248 have been identified as potential prototype compounds for developing novel PIM-1 kinase inhibitors. researchgate.netbibliomed.org

| Target | Screening Method | Database Screened | Identified Hits (Examples) | Reference |

| PIM-1 Kinase | Pharmacophore-based screening, Molecular Docking | ZINC Database | ZINC05885218, ZINC05888770, ZINC08652441, ZINC73096248 | researchgate.netbibliomed.org |

| Peroxisome proliferator-activated receptor gamma (PPARγ) | Molecular Docking | Designed library of pyrazolin-5-one and pyrazolidine-3,5-dione (B2422599) derivatives | Designed compounds showed docking scores similar to or higher than rosiglitazone | researchgate.net |

| Leishmania donovani | Ligand-based virtual screening | Proprietary pharmaceutical company libraries | Imidazo[1,2-a]pyridine derivatives | nih.gov |

Preclinical in Vitro Metabolism and Pharmacokinetic Considerations

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In vitro ADME studies are a suite of laboratory-based assays designed to forecast the in vivo pharmacokinetic profile of a potential drug. creative-biolabs.comcriver.com These tests are vital for screening and prioritizing compounds during the early discovery phase. srce.hrnih.govnews-medical.net

Key ADME parameters that would be assessed for 2-Methyl-2-(pyrazin-2-yl)propanoic acid include:

Solubility: The capacity of a compound to dissolve in an aqueous environment is a fundamental prerequisite for oral absorption. Poor solubility can significantly limit a drug's bioavailability. Standard assays would be used to quantify the solubility of this compound at physiological pH.

Permeability: A compound's ability to traverse biological membranes, like the intestinal lining, is crucial for its absorption into the bloodstream. This is often predicted using models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based systems like Caco-2 monolayers. srce.hrnih.gov

Metabolic Stability: This parameter assesses a compound's susceptibility to breakdown by metabolic enzymes, primarily in the liver. By incubating this compound with liver microsomes or hepatocytes, researchers can measure its rate of degradation and estimate its in vivo clearance. srce.hr

Plasma Protein Binding: The degree to which a compound binds to proteins in the blood affects its distribution to tissues and its availability for metabolism and excretion. This is typically determined through methods like equilibrium dialysis.

The collective data from these assessments would form an initial ADME profile for this compound, as hypothetically detailed in the table below.

| ADME Parameter | Assay Type | Hypothetical Value for this compound |

|---|---|---|

| Aqueous Solubility (pH 7.4) | Kinetic Solubility | Data not available |

| Permeability | PAMPA | Data not available |

| Metabolic Stability (Human Liver Microsomes) | Intrinsic Clearance (CLint) | Data not available |

| Plasma Protein Binding (Human) | Equilibrium Dialysis | Data not available |

In Vitro Metabolite Identification and Profiling

Identifying the metabolic fate of a drug candidate is essential for understanding its clearance pathways and for detecting any metabolites that could be pharmacologically active or toxic. nih.govresearchgate.netscispace.comnih.gov These investigations typically employ in vitro models such as human liver microsomes and hepatocytes. nih.govresearchgate.netscispace.com

For this compound, the process would involve incubating the compound with these biological matrices and then using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to detect and identify the resulting metabolites. nih.gov Common metabolic reactions include oxidations, such as hydroxylation on the pyrazine (B50134) ring, and conjugations, for instance, at the carboxylic acid group. acs.org

A summary of potential findings from such a study is conceptualized in the following table.

| Proposed Metabolite | Metabolic Reaction | In Vitro System | Detection Method |

|---|---|---|---|

| Data not available | Data not available | Human Liver Microsomes | LC-MS/MS |

| Data not available | Data not available | Human Hepatocytes | LC-MS/MS |

Enzyme Reaction Phenotyping (e.g., Cytochrome P450 inhibition/induction in microsomes)

Enzyme reaction phenotyping is performed to pinpoint the specific enzymes responsible for a drug's metabolism, with a primary focus on the cytochrome P450 (CYP) family. criver.comnih.govbioivt.comspringernature.com This information is vital for predicting the likelihood of drug-drug interactions (DDIs). The most clinically relevant CYP enzymes include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. criver.com

Standard methodologies to determine the CYP enzymes involved in the metabolism of this compound would include incubations with a panel of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes. nih.govspringernature.combioivt.com Additionally, the potential of the compound to inhibit or induce these key enzymes would be assessed to further characterize its DDI risk profile.

The anticipated results from these enzyme interaction studies are illustrated in the hypothetical table below.

| CYP Isoform | Role in Metabolism of this compound | Inhibition Potential (IC50) | Induction Potential |

|---|---|---|---|

| CYP1A2 | Data not available | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available | Data not available |

Future Research Directions for 2 Methyl 2 Pyrazin 2 Yl Propanoic Acid

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry continually provides more efficient and environmentally benign methods for molecule construction. Future research should focus on developing novel synthetic pathways for 2-Methyl-2-(pyrazin-2-yl)propanoic acid that are both high-yielding and sustainable.

Key areas for exploration include:

Green Chemistry Approaches: Traditional synthetic methods often rely on hazardous reagents and solvents. nih.gov Future routes should prioritize the use of greener alternatives, such as biocatalytic methods. For instance, enzymes like lipases have been successfully used in the synthesis of pyrazinamide (B1679903) derivatives and could be adapted for the amidation or esterification steps in the synthesis of derivatives of the title compound. nih.gov

Catalytic Methods: Investigating novel catalytic systems, such as those based on transition metals, could lead to more efficient and atom-economical syntheses. Palladium-catalyzed coupling reactions, for example, have proven versatile in creating C-C bonds for the synthesis of complex propanoic acid derivatives. researchgate.net

Flow Chemistry: Continuous flow systems offer advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient production and purification. nih.gov

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Biocatalysis | Environmentally friendly, high selectivity, mild reaction conditions. | Enzymatic synthesis of pyrazinamide derivatives. nih.gov |

| Transition Metal Catalysis | High efficiency, atom economy, versatility in bond formation. | Palladium-catalyzed synthesis of arylpropionic acids. researchgate.netgoogle.com |

| Flow Chemistry | Improved safety, scalability, precise reaction control, potential for automation. | Continuous-flow synthesis of pyrazinamide derivatives. nih.gov |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The pyrazine (B50134) heterocycle is a well-established pharmacophore found in drugs with a wide range of activities. nih.govnih.gov A critical future direction is the comprehensive biological screening of this compound to identify novel therapeutic applications.

Potential therapeutic areas to investigate include:

Anticancer Activity: Pyrazine derivatives have shown significant potential as anticancer agents by targeting various cellular mechanisms. nih.gov Screening against a panel of cancer cell lines, such as lung and colon cancer lines, could reveal cytotoxic effects. nih.govmdpi.com

Antimicrobial Properties: Given the rise of antimicrobial resistance, there is an urgent need for new anti-infective agents. Many heterocyclic compounds, including pyrazine derivatives, exhibit antibacterial and antifungal properties. nih.govnih.govresearchgate.net The compound should be tested against a broad spectrum of pathogenic bacteria and fungi.

Anti-inflammatory Effects: Some pyrazole (B372694) derivatives, which are structurally related to pyrazines, have been investigated as inhibitors of enzymes involved in inflammatory pathways. mdpi.com

Cardiovascular Applications: Certain pyrazine-based compounds have been evaluated for their potential in treating cardiovascular diseases, for instance, by inhibiting platelet aggregation. rsc.org

Advanced Computational Methodologies for Predictive Modeling

Computational tools are indispensable in modern drug discovery for predicting the biological activity and pharmacokinetic properties of molecules, thereby guiding synthetic efforts.

Future computational studies on this compound and its analogs should include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a correlation between the physicochemical properties of pyrazine derivatives and their biological activity. researchgate.net Such models can predict the potency of newly designed analogs before their synthesis.

Molecular Docking: If an active target is identified, molecular docking studies can elucidate the binding interactions between the compound and the target protein. This provides insights into the mechanism of action and helps in designing more potent derivatives. nih.gov

ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This early assessment helps to identify potential liabilities and guide modifications to improve its drug-like characteristics. mdpi.com

| Computational Method | Application | Potential Outcome |

| QSAR | Predict biological activity based on chemical structure. | Prioritization of synthetic targets with higher predicted potency. researchgate.net |

| Molecular Docking | Simulate binding of the compound to a biological target. | Understanding of binding mode and structure-based drug design. nih.gov |

| ADME Prediction | Forecast pharmacokinetic properties. | Early identification of potential drug development hurdles. mdpi.com |

Design and Synthesis of Derivatives with Enhanced Biological Profiles

Should initial screenings reveal promising biological activity, a logical next step is the design and synthesis of a library of derivatives to establish a structure-activity relationship (SAR) and optimize the lead compound.

Strategies for derivatization could involve:

Modification of the Propanoic Acid Moiety: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to modulate properties like solubility, cell permeability, and target engagement. nih.govmdpi.com For example, converting the acid to an amide is a common strategy in creating biologically active pyrazine compounds. nih.gov

Substitution on the Pyrazine Ring: Introducing various substituents (e.g., halogens, alkyl, or aryl groups) onto the pyrazine ring can significantly impact electronic properties and steric profile, leading to enhanced activity or selectivity. nih.govmdpi.com

Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores could lead to hybrid molecules with dual or enhanced activity.

Investigation into the Role of Chiral Isomers in Biological Systems

The this compound molecule contains a chiral center at the carbon atom bearing the methyl and pyrazinyl groups. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. nih.gov

Therefore, a crucial area of future research is the investigation of its chiral isomers:

Asymmetric Synthesis and Chiral Separation: Developing methods for the stereoselective synthesis of the individual (R)- and (S)-enantiomers is essential. Alternatively, racemic mixtures can be separated using techniques like chiral high-performance liquid chromatography (HPLC). nih.govmdpi.com

Stereospecific Biological Evaluation: Once isolated, each enantiomer must be evaluated separately in biological assays. This will determine if the observed activity is stereospecific. For instance, studies on chiral propanoic acid derivatives have shown that one enantiomer can be significantly more active than the other. nih.govresearchgate.net

Determination of Absolute Configuration: The absolute configuration of the more active enantiomer should be determined using methods like X-ray crystallography. This knowledge is vital for understanding the structure-activity relationship at a three-dimensional level. nih.gov

Investigating the distinct properties of each enantiomer is critical for developing a safe and effective therapeutic agent and is a standard requirement in modern drug development. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2-(pyrazin-2-yl)propanoic acid?

- Methodological Answer : The synthesis typically involves condensation reactions between pyrazine derivatives and substituted propanoic acid precursors. For example, analogous compounds (e.g., morpholine derivatives) are synthesized via reactions in solvents like dichloromethane under controlled temperatures, with acid catalysts or coupling agents to facilitate amide/ester bond formation . Key steps include:

- Step 1 : Activation of the pyrazine ring (e.g., halogenation at the 2-position for nucleophilic substitution).

- Step 2 : Reaction with 2-methylpropanoic acid derivatives under reflux conditions.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly the dihedral angle between the pyrazine and propanoic acid moieties. Disorder in solvent molecules or counterions may require refinement adjustments .

- Spectroscopy :

- NMR : NMR identifies methyl group protons (δ ~1.3–1.5 ppm) and pyrazine aromatic protons (δ ~8.0–9.0 ppm). NMR confirms carbonyl (δ ~170–175 ppm) and quaternary carbons.

- IR : Stretching vibrations for C=O (~1700 cm) and pyrazine C-N (~1600 cm) .

Advanced Research Questions

Q. What computational methods predict the reactivity of the pyrazine ring in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Pyrazine’s electron-deficient nature enhances susceptibility to nucleophilic attack at the 2-position .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility, revealing steric hindrance from the methyl group on reaction pathways .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or halides) .

Q. How does the steric environment of the methyl and pyrazine groups influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Enzyme Binding Assays : Measure inhibition constants () against target enzymes (e.g., kinases or proteases). The methyl group may reduce binding entropy, while the pyrazine ring participates in π-π stacking .

- Molecular Docking : Visualize interactions with receptor pockets (e.g., hydrophobic contacts with methyl groups and hydrogen bonds via the carboxylic acid) .

- Case Study : Fluorinated pyrazine analogs show enhanced metabolic stability due to reduced steric bulk .

Contradictions and Limitations

- Crystallographic Disorder : Some analogs (e.g., tert-butyl derivatives) exhibit solvent molecule disorder, complicating refinement . Use high-resolution data (>1.0 Å) and constraints in SHELXL .

- Biological Activity Variability : Fluorinated vs. non-fluorinated pyrazine derivatives show divergent binding affinities; researchers must validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.